

# An In-depth Technical Guide to the Molecular Structure of vic-Trichlorobenzene

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## Compound of Interest

Compound Name: **1,2,3-Trichlorobenzene**

Cat. No.: **B151671**

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This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of vic-Trichlorobenzene (**1,2,3-Trichlorobenzene**). The information is curated to support advanced research and development activities.

## Molecular Structure and Properties

**1,2,3-Trichlorobenzene** is an organochlorine compound with the chemical formula  $C_6H_3Cl_3$ . It is one of three isomers of trichlorobenzene, characterized by the adjacent ("vicinal" or "vic") positioning of the three chlorine atoms on the benzene ring.<sup>[1]</sup> This substitution pattern results in a molecule with  $C_{2v}$  symmetry.

## Physical and Chemical Properties

vic-Trichlorobenzene is a white crystalline solid with a characteristic sharp, aromatic odor.<sup>[1][2]</sup> It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol, ether, benzene, and carbon disulfide.<sup>[3]</sup> Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_6H_3Cl_3$	<a href="#">[1]</a>
Molar Mass	181.45 g/mol	<a href="#">[1]</a>
Appearance	White crystalline solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	53.5 °C	<a href="#">[3]</a>
Boiling Point	218.5 °C	<a href="#">[3]</a>
Density	1.45 g/cm³	<a href="#">[1]</a>
CAS Number	87-61-6	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of vic-Trichlorobenzene

A common laboratory-scale synthesis of vic-Trichlorobenzene involves the direct chlorination of o-dichlorobenzene. The following protocol is a generalized procedure based on established methods.

#### Materials:

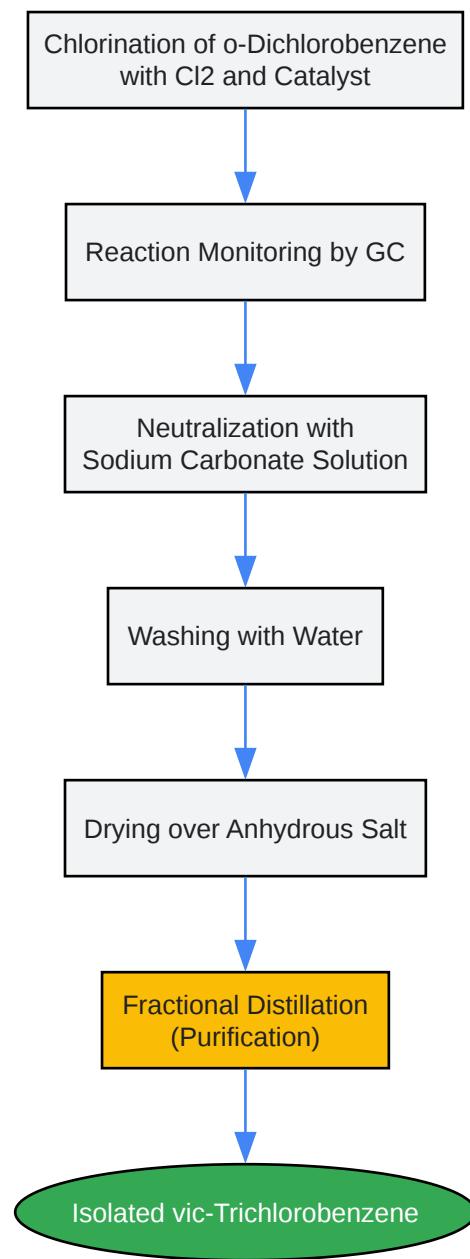
- o-Dichlorobenzene
- Chlorine gas
- Anhydrous Ferric Chloride ( $FeCl_3$ ) or another suitable Lewis acid catalyst
- Sodium carbonate solution
- Water
- Anhydrous magnesium sulfate or sodium sulfate

#### Procedure:

- Chlorination: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize excess chlorine), place o-dichlorobenzene and the catalyst (e.g., a small amount of anhydrous ferric chloride). Heat the mixture to 60-70°C while stirring. Bubble chlorine gas through the mixture at a controlled rate. The reaction is exothermic and should be monitored to maintain the desired temperature.
- Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of unreacted o-dichlorobenzene to the trichlorobenzene isomers.
- Work-up: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.
- Neutralization: Carefully wash the reaction mixture with a dilute solution of sodium carbonate to neutralize any remaining acid.
- Washing: Wash the organic layer with water to remove any salts.
- Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent. The resulting mixture of trichlorobenzene isomers can be separated by fractional distillation under reduced pressure to isolate **1,2,3-trichlorobenzene**.<sup>[2]</sup>

#### Diagram of Synthesis Workflow

## Synthesis Workflow for vic-Trichlorobenzene

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Caption: A step-by-step workflow for the synthesis and purification of vic-Trichlorobenzene.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of vic-Trichlorobenzene.

**Sample Preparation:**

- Dissolve approximately 10-20 mg of the purified vic-Trichlorobenzene in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a standard 5 mm NMR tube.

 **$^1\text{H}$  NMR Spectroscopy:**

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Parameters:
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-10 ppm.
- Expected Spectrum: The  $^1\text{H}$  NMR spectrum of **1,2,3-trichlorobenzene** in  $\text{CDCl}_3$  typically shows two signals: a triplet around 7.2 ppm and a doublet around 7.4 ppm, corresponding to the two types of protons on the aromatic ring.

 **$^{13}\text{C}$  NMR Spectroscopy:**

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Parameters:
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 256 or more scans may be needed due to the lower natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-150 ppm.

- Expected Spectrum: The  $^{13}\text{C}$  NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four unique carbon environments in the molecule.

### Gas Chromatography-Mass Spectrometry (GC-MS)

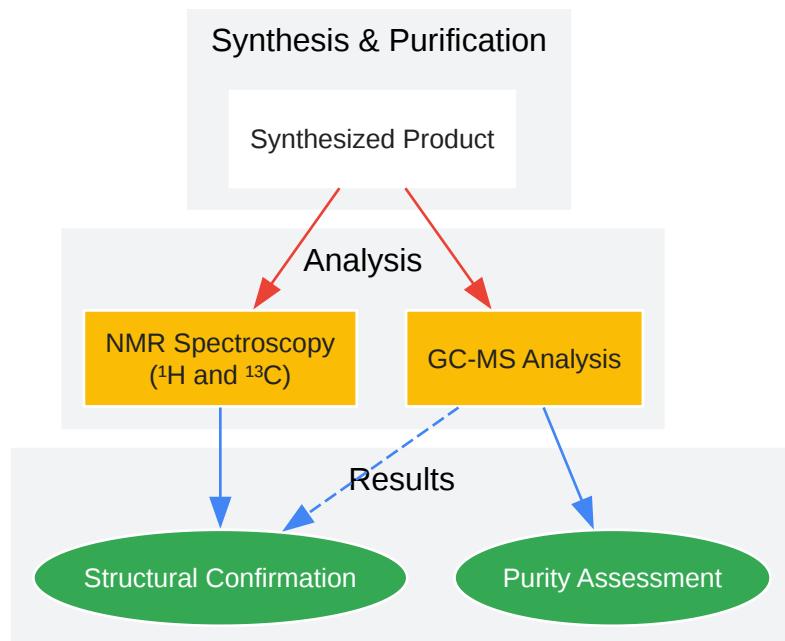
GC-MS is used for the identification and purity assessment of vic-Trichlorobenzene.

#### Instrumentation and Conditions:

- Gas Chromatograph: A standard GC system equipped with a mass spectrometer detector.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: Increase at 10 °C/min to 280 °C.
  - Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 40-300.
- Expected Result: The retention time for **1,2,3-trichlorobenzene** under these conditions will be specific, and the mass spectrum will show a characteristic fragmentation pattern with a molecular ion peak ( $\text{M}^+$ ) at m/z 180, along with isotopic peaks corresponding to the presence of three chlorine atoms.

#### Diagram of Analytical Workflow

## Analytical Workflow for vic-Trichlorobenzene

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Caption: A logical diagram illustrating the analytical workflow for the characterization of synthesized vic-Trichlorobenzene.

## Quantitative Data Summary

The following tables summarize key quantitative data for vic-Trichlorobenzene.

Table 1: Spectroscopic Data

Technique	Solvent	Chemical Shift ( $\delta$ , ppm)	Reference
$^1\text{H}$ NMR	$\text{CDCl}_3$	$\sim 7.4$ (d), $\sim 7.2$ (t)	
$^{13}\text{C}$ NMR	$\text{CDCl}_3$	Four signals in the aromatic region	

Table 2: Chromatographic Data

Technique	Column	Retention Time	Key Mass Fragments (m/z)	Reference
GC-MS	DB-5ms or equivalent	Dependent on specific conditions	180 (M <sup>+</sup> ), 145, 109	

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## References

- 1. 1,2,3-Trichlorobenzene | C<sub>6</sub>H<sub>3</sub>Cl<sub>3</sub> | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Page loading... [guidechem.com]
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